molecular formula C9H18N2O B13200072 N-[(Azepan-2-yl)methyl]acetamide

N-[(Azepan-2-yl)methyl]acetamide

Cat. No.: B13200072
M. Wt: 170.25 g/mol
InChI Key: JLPZINFYCZTSIN-UHFFFAOYSA-N
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Description

N-[(Azepan-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a seven-membered azepane ring substituted at the 2-position with a methylacetamide group. Below, we compare it with similar acetamide derivatives to elucidate key differences in structure, synthesis, and biological relevance.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(azepan-2-ylmethyl)acetamide

InChI

InChI=1S/C9H18N2O/c1-8(12)11-7-9-5-3-2-4-6-10-9/h9-10H,2-7H2,1H3,(H,11,12)

InChI Key

JLPZINFYCZTSIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-2-yl)methyl]acetamide can be achieved through various methods. One common approach involves the reaction of azepane with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the azepane acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-[(Azepan-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(Azepan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 2-(Azepan-1-yl)-N-(2-methoxyphenyl)acetamide

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • Key Features :
    • Azepane ring substituted at the 1-position (vs. 2-position in the target compound).
    • Methoxyphenyl group attached to the acetamide nitrogen.
  • Water Solubility : 24.3 µg/mL (pH 7.4), suggesting moderate hydrophilicity influenced by the methoxyphenyl group.
  • Synthesis : Likely involves coupling of 2-azepan-1-ylacetic acid with 2-methoxyaniline.
  • Biological Relevance: Not explicitly stated, but arylacetamides often exhibit pharmacological activity.

Comparison with Target Compound :

  • The substitution position on the azepane ring (1-yl vs.
  • The methoxyphenyl group may enhance π-π stacking interactions, whereas the target compound’s simpler methyl group could reduce steric hindrance.

Dichlorophenyl-Thiazolyl Acetamide: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • Molecular Weight : 291.16 g/mol
  • Key Features :
    • Dichlorophenyl and thiazolyl substituents.
    • Twisted conformation between aromatic rings (79.7° dihedral angle).
  • Synthesis: Coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide chemistry.

Comparison with Target Compound :

  • The dichlorophenyl-thiazolyl moiety introduces electronegative and heteroaromatic properties, contrasting with the aliphatic azepane ring in the target compound.
  • The target compound’s lack of halogen substituents may reduce toxicity and metabolic instability.

Pyrimidinyl-Pyridinyl Acetamide: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Molecular Formula : C₁₄H₁₆N₄O₂S
  • Molecular Weight : 304.37 g/mol
  • Key Features: Sulfanyl-linked pyrimidine and methylpyridine groups. Potential for hydrogen bonding via pyridine nitrogen.
  • Synthesis : Reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(4-methylpyridin-2-yl)acetamide.
  • Biological Relevance : Designed as a pharmaceutical intermediate with possible kinase inhibition activity.

Comparison with Target Compound :

  • The pyrimidinyl-sulfanyl group enhances hydrogen-bonding capacity, unlike the azepane’s aliphatic nature.
  • The target compound’s simpler structure may favor better membrane permeability.

Natural Product Analogs: N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

  • Molecular Formula : C₁₁H₁₁N₃O
  • Molecular Weight : 201.23 g/mol
  • Key Features :
    • Isolated from Agriophyllum squarrosum, a medicinal plant.
    • Pyrazole and phenyl substituents.

Comparison with Target Compound :

  • The natural product’s aromatic substituents may enhance DNA intercalation, whereas the azepane ring in the target compound could modulate solubility and bioavailability.

Biological Activity

N-[(Azepan-2-yl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring and acetamide functional group. The presence of these features contributes to its unique chemical reactivity and biological properties, making it a valuable candidate for various applications in research and industry.

The mechanism of action of this compound involves its ability to interact with specific molecular targets within biological systems. This compound can modulate the activity of enzymes or receptors, leading to various biological effects. Research indicates that it may exhibit antimicrobial and anticancer properties, although detailed studies are still ongoing to elucidate the exact pathways involved.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines, including HEPG2 (liver cancer) and HELA (cervical cancer). The compound exhibited dose-dependent growth inhibition, with some derivatives showing EC50 values as low as 10.79 μM against specific cancer cell lines .

Synthesis and Evaluation

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the azepane ring or acetamide group have been explored to improve potency and selectivity against cancer cells .

Case Study: Anticancer Activity

In a notable study, derivatives of this compound were tested for their ability to inhibit focal adhesion kinase (FAK) in HEPG2 cells. The results indicated that certain modifications significantly enhanced the inhibitory activity against FAK, correlating with increased cytotoxicity in cancer cells .

Comparative Analysis of Biological Activity

Activity TypeTarget Organisms/Cell LinesEC50/MIC ValuesReferences
Antibacterial Staphylococcus aureusMIC = 2 μg/ml
Escherichia coliMIC = 5 μg/ml
Anticancer HEPG2EC50 = 10.79 μM
HELAEC50 = 15.00 μM

Safety and Toxicology

While exploring the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies suggest that at certain doses, the compound does not exhibit significant adverse effects on liver function or other vital organs in animal models . However, further research is needed to fully understand its safety profile in humans.

Q & A

What solvent-free synthetic routes are effective for producing N-[(Azepan-2-yl)methyl]acetamide, and how can reaction parameters be optimized?

Answer: Solvent-free synthesis is optimized using catalysts like phenylboronic acid under thermal conditions. For analogous compounds, a mixture of acetamide, aldehydes, and β-naphthol with phenylboronic acid (1.5 mmol) heated at 393 K for 7 hours yields N-substituted acetamides . Key parameters include:

  • Catalyst loading : 10–20 mol% to balance cost and reactivity.
  • Temperature gradients : Incremental heating (373 K → 393 K) minimizes side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of acetamide to aldehyde improves conversion.
    Post-reaction purification involves ethanol washing and recrystallization. Reaction progress should be monitored via TLC .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

  • FTIR : Identifies amide C=O stretches (~1650 cm⁻¹) and hydrogen bonding .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., acetamide CH₃ at δ 2.0–2.2 ppm; aromatic protons at δ 6.5–8.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.33–1.36 Å) and dihedral angles (e.g., 78–85° between aromatic systems). Intermolecular O–H⋯O hydrogen bonds (2.76 Å) dictate crystal packing .

How do intramolecular hydrogen bonds influence the crystallographic packing of N-substituted acetamides?

Answer: Intramolecular N–H⋯O bonds (2.08 Å) stabilize planar conformations, while intermolecular O–H⋯O interactions (2.76 Å) form head-to-tail chains. Hirshfeld surface analysis (e.g., dnorm maps) quantifies contact contributions:

  • O⋯H : 12–15% of interactions.
  • C⋯H : 20–25% from aromatic stacking.
    These patterns are critical for predicting solubility and stability .

What methodologies resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, angles) in acetamide derivatives?

Answer:

  • Benchmarking DFT methods : B3LYP/6-311G** shows <0.02 Å deviation in C–N bond lengths compared to XRD data (e.g., 1.376 Å vs. 1.374 Å) .
  • Basis set adjustments : Larger sets (e.g., cc-pVTZ) improve torsional angle accuracy.
  • Molecular dynamics (MD) : AMBER force fields refine conformational dynamics in solution-phase simulations .

How can reaction conditions be modified to improve the yield of this compound in solvent-free syntheses?

Answer:

  • Catalyst screening : Test FeCl₃ or ZnCl₂ for enhanced Lewis acid activity.
  • Time-temperature profiles : Extend reaction time to 8–10 hours for sterically hindered substrates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates products with >95% purity .

What role do catalysts play in the solvent-free synthesis of N-substituted acetamides, and how can their efficiency be evaluated?

Answer: Catalysts like phenylboronic acid activate carbonyl groups via boronate intermediates. Efficiency is assessed using:

  • Turnover frequency (TOF) : 0.5–1.2 mmol product/mmol catalyst/hour.
  • Green metrics : Atom economy (>85%) and E-factor (<0.5) .
  • Kinetic studies : Plotting conversion vs. time identifies optimal durations (e.g., 7 hours at 393 K) .

How are computational methods (e.g., HOMO-LUMO, MESP) applied to predict the reactivity of N-substituted acetamides?

Answer:

  • HOMO-LUMO analysis : Identifies electron-rich (HOMO: −5.8 eV) and electron-deficient (LUMO: −1.2 eV) regions for nucleophilic/electrophilic attack .
  • Molecular electrostatic potential (MESP) : Maps charge distribution to predict hydrogen-bonding sites (e.g., negative potentials near carbonyl oxygen) .
    These tools guide synthetic modifications for targeted bioactivity .

What strategies validate the antioxidant or bioactive properties of this compound derivatives?

Answer:

  • DPPH assay : Measures radical scavenging activity (IC₅₀: 10–50 μM).
  • Molecular docking : Simulates binding affinities (e.g., −8.5 kcal/mol for kinase targets) .
  • In vitro cytotoxicity : MTT assays on cell lines (e.g., IC₅₀: 20–100 μM) .
    Results must align with computational predictions to confirm mechanism .

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